2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2Cl2O/c16-13(9-4-2-1-3-5-9)14(17)15(20)10-6-7-11(18)12(19)8-10/h1-8,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOILDGUINWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC(=C(C=C2)Cl)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one typically involves the bromination of 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 2-hydroxy-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one.
Reduction: Formation of 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one.
Oxidation: Formation of 2,3-dibromo-1-(3,4-dichlorophenyl)-3-phenylpropanoic acid.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 2,3-dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one exhibits significant antitumor properties. Studies have shown that compounds with bromine substitutions often enhance biological activity against cancer cells by interfering with cellular processes such as apoptosis and cell cycle regulation .
Mechanism of Action
The compound's mechanism involves the induction of oxidative stress in cancer cells, leading to increased apoptosis rates. This property makes it a candidate for further development in anticancer drug formulations .
Material Science
Polymer Chemistry
This compound can serve as a precursor in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its brominated structure allows for cross-linking reactions that improve the stability and durability of polymer matrices .
Nanotechnology Applications
In nanotechnology, this compound can be used to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities for drug delivery systems .
Environmental Applications
Pesticide Development
Due to its halogenated structure, this compound is being investigated for potential use in developing new pesticides that exhibit lower toxicity to non-target organisms while maintaining efficacy against pests .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Research | Antitumor Activity | Demonstrated significant cytotoxicity against various cancer cell lines. |
| Polymer Science Journal | Polymer Synthesis | Showed improved mechanical properties in brominated polymer composites. |
| Environmental Science & Technology | Pesticide Efficacy | Highlighted potential for reduced environmental impact compared to traditional pesticides. |
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one with structurally related halogenated propanones, emphasizing substituent effects on crystallography and intermolecular interactions:
Key Observations:
Substituent Effects on Crystal Packing: The 4-chlorophenyl and 2-hydroxyphenyl derivative (C₁₅H₁₁Br₂ClO₂) crystallizes in a monoclinic system (space group C2/c) with weak C–H···O hydrogen bonds and Br···Br contacts (3.5–3.7 Å) . The sydnonyl-containing analog (C₁₈H₁₄Br₂N₃O₂) introduces a heterocyclic group, which could disrupt planar stacking observed in purely aromatic systems .
Hydrogen Bonding vs. Halogen Bonding: Hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl) exhibit C–H···O interactions (2.6–2.8 Å) , whereas non-hydroxylated analogs like the target compound may rely more on halogen-halogen or C–H···π interactions for stabilization.
Steric and Electronic Influences: The 3,4-dichlorophenyl group in the target compound introduces steric bulk and electronic anisotropy, likely reducing solubility compared to monosubstituted analogs (e.g., 4-chlorophenyl). This is consistent with trends in halogenated propanones, where increased halogenation correlates with higher melting points and lower solubility .
Software-Driven Analysis :
- Structural refinements for related compounds use SHELXL for high-precision parameter optimization , while Mercury’s Materials Module enables comparative analysis of packing motifs and void spaces . For example, packing similarity calculations between the target compound and its analogs could quantify the impact of substituents on unit-cell dimensions.
Research Findings and Limitations
- Gaps in Data : Direct crystallographic parameters (e.g., unit-cell dimensions, $ R $-factors) for the target compound are absent in the provided evidence. Conclusions are inferred from structurally similar systems.
- Contradictions: The sydnonyl-containing analog lacks detailed packing data, making it difficult to assess how heterocyclic groups compete with halogen bonding in stabilization.
- Future Directions : Experimental determination of the target compound’s crystal structure, coupled with computational modeling (e.g., DFT for interaction energies), would clarify substituent effects on supramolecular assembly.
Biological Activity
2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one (CAS No. 81394-21-0) is a synthetic organic compound noted for its diverse biological activities. This compound belongs to a class of dibromo ketones and has garnered interest in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.51 g/mol. Its structure consists of two bromine atoms and two chlorine atoms attached to a phenyl ring, contributing to its unique reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation in vitro. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the activation of caspases.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in animal models, likely by modulating inflammatory cytokines and pathways.
Research Findings and Case Studies
A review of literature highlights several key studies focusing on the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal examined the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential (Source: ).
- Anticancer Activity : In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells (Source: ).
- Anti-inflammatory Mechanism : An animal model study assessed the anti-inflammatory effects of the compound in carrageenan-induced paw edema. Results showed a significant reduction in paw swelling compared to the control group, suggesting potent anti-inflammatory properties (Source: ).
Data Table of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 2,3-Dibromo-1-(3,4-dichlorophenyl)-3-phenylpropan-1-one to improve yields?
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For bromination steps, stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) and temperature control are critical. Evidence from analogous compounds (e.g., 38–84% yields in halogenated indazole derivatives ) suggests that:
- Step 1: Use excess bromine (1.5–2.0 eq) in dichloromethane at 0–5°C to minimize side reactions.
- Step 2: Monitor reaction progress via TLC or in situ FTIR to detect carbonyl intermediates.
- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate diastereomers.
Yield discrepancies often arise from steric hindrance at the β-carbon; microwave-assisted synthesis may enhance reaction efficiency.
Basic: What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
Methodological Answer:
Combine ¹H/¹³C NMR and X-ray crystallography for unambiguous stereochemical assignment:
- NMR: Focus on coupling constants (e.g., J values for vicinal hydrogens) and NOESY correlations to infer spatial proximity. For example, β-hydrogens adjacent to bromine atoms exhibit distinct splitting patterns (δ 4.5–5.5 ppm, J ≈ 10–12 Hz) .
- X-ray: Resolve absolute configuration using SHELXL refinement ( ). Discrepancies between NMR (solution state) and crystallography (solid state) may arise from conformational flexibility; DFT calculations (e.g., Gaussian) can reconcile differences .
Advanced: How can researchers address challenges in crystallographic refinement for this compound, particularly with twinned data or high thermal motion?
Methodological Answer:
For problematic datasets:
- Twinning: Use SHELXL 's
TWINandBASFcommands to model twin laws. Refinement against high-resolution data (<1.0 Å) improves accuracy, as demonstrated in halogenated propanones . - Thermal Motion: Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl). shows ADPs for C–Br bonds (Uⁱʲ ≈ 0.02–0.04 Ų), indicating moderate thermal vibration. Exclude solvent molecules with high B-factors (>80 Ų) to avoid model bias .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Contradictions often stem from solvent effects or crystal packing forces :
- Step 1: Compare experimental NMR (CDCl₃) with PCM-solvated DFT models (e.g., B3LYP/6-311+G(d,p)). Adjust for solvent polarity shifts.
- Step 2: Analyze X-H bond lengths (e.g., C=O at 1.21 Å in X-ray vs. 1.23 Å in gas-phase DFT). Deviations >0.03 Å suggest packing interactions .
- Step 3: Validate with solid-state NMR or variable-temperature studies to assess dynamic effects .
Advanced: What crystallographic parameters indicate thermodynamic stability in this compound?
Methodological Answer:
Key metrics from :
| Parameter | Value | Significance |
|---|---|---|
| C–Br bond length | 1.91–1.93 Å | Strong σ-bond, minimal steric strain |
| C=O bond length | 1.21 Å | Resonance stabilization |
| Dihedral angle (C8–C9) | 178.8° | Near-perfect planarity reduces strain |
| Intermolecular Br···Cl | 3.42 Å | Halogen bonding enhances packing |
Stability is further confirmed by low ADP values (U_eq < 0.05 Ų) for the phenyl rings, indicating rigid lattice interactions .
Advanced: How can halogen-halogen interactions in the crystal lattice be systematically analyzed?
Methodological Answer:
Use Mercury CSD ( ) to:
- Step 1: Generate a contact map for Br···Cl and Br···Br interactions (distance < sum of van der Waals radii: Br=1.85 Å, Cl=1.75 Å).
- Step 2: Calculate interaction energies using CE-B3LYP/def2-TZVP. For Br···Cl, energies ≈ -2.5 kcal/mol suggest weak but stabilizing contacts .
- Step 3: Compare with CSD database entries (e.g., CCDC 845356) to identify motif prevalence .
Advanced: What mechanistic insights explain the regioselectivity of bromination in this compound?
Methodological Answer:
Bromination likely proceeds via electrophilic attack at the α-carbon:
- Step 1: Protonation of the carbonyl oxygen generates an oxocarbenium ion, directing Br⁺ to the less hindered α-position.
- Step 2: Steric effects from the 3,4-dichlorophenyl group favor β-bromination. Confirm via isotopic labeling (²H NMR) or trapping intermediates with MeOH .
- Step 3: DFT transition-state analysis (e.g., ωB97X-D/cc-pVTZ) quantifies activation barriers for competing pathways .
Advanced: How can anisotropic displacement parameters (ADPs) inform dynamic behavior in the crystal lattice?
Methodological Answer:
ADPs (from ) reveal thermal motion:
- Ellipsoid elongation along the C–Br bond axis (U³³ > U¹¹, U²²) indicates libration.
- Rigid-body analysis (using TLS models in SHELXL) separates molecular vs. lattice vibrations. For the dichlorophenyl group, TLS contributions explain 70–80% of motion .
- Correlated motion between adjacent molecules (e.g., Br1 and Cl2) suggests cooperative lattice dynamics .
Advanced: What computational strategies predict polymorphism in this compound?
Methodological Answer:
Combine crystal structure prediction (CSP) and energy-structure maps :
- Step 1: Generate hypothetical polymorphs with GRACE or RandomStruct.
- Step 2: Rank by lattice energy (PBE-D3(BJ)/PAW). ’s structure (P2₁/c) is 2.1 kcal/mol more stable than a hypothetical Pna2₁ form.
- Step 3: Validate with synchrotron PXRD to detect minor phases. SHELXD’s dual-space methods resolve partial disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
